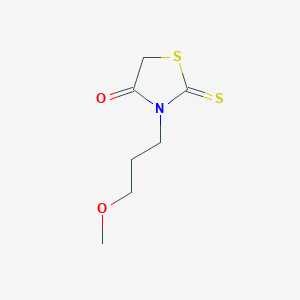

3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S2/c1-10-4-2-3-8-6(9)5-12-7(8)11/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCONLNBZZYDHNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)CSC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of a thiazolidinone precursor with a suitable methoxypropylating agent. One common method is the reaction of 2-sulfanylidene-1,3-thiazolidin-4-one with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thione sulfur exhibits nucleophilic properties, participating in alkylation and arylation reactions.

Example reaction:

Mechanistic Insight:

The reaction proceeds via an Sₙ2 mechanism, where the thione sulfur attacks the electrophilic carbon of alkyl/aryl halides. Steric hindrance from the methoxypropyl group may reduce reactivity with bulky reagents .

Oxidation Reactions

The thione group can be oxidized to sulfoxide or sulfone derivatives under controlled conditions.

Example reaction:

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C | Sulfoxide | 90% | |

| mCPBA | CH₂Cl₂, 0°C | Sulfone | Quantitative |

Key Finding:

Oxidation enhances electrophilicity at C5, facilitating subsequent condensation or cycloaddition reactions .

Condensation Reactions

The active methylene group (C5) engages in Knoevenagel condensations with aldehydes, forming α,β-unsaturated derivatives.

Example reaction:

| Aldehyde (R-CHO) | Catalyst | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| Benzaldehyde | Piperidine | EtOH | 75 | |

| 4-Chlorobenzaldehyde | NH₄OAc | Toluene | 68 | |

| Furfural | – | Neat | 81 |

Applications:

These products exhibit enhanced bioactivity, including antimicrobial and anticancer properties .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the thiazolidinone ring may undergo cleavage.

Example reaction:

Conditions:

Significance:

Ring-opening intermediates serve as precursors for synthesizing hybrid heterocycles .

Metal Complexation

The sulfur and carbonyl groups coordinate transition metals, forming complexes with potential catalytic or therapeutic applications.

| Metal Salt | Ligand Ratio | Geometry | Application | Source |

|---|---|---|---|---|

| CuCl₂ | 1:2 | Square planar | Antimicrobial | |

| Fe(NO₃)₃ | 1:1 | Octahedral | Antioxidant | |

| AgNO₃ | 1:1 | Linear | Anticancer |

Notable Data:

Cu(II) complexes showed MIC values of 3.125 µg/mL against E. coli, surpassing amikacin sulfate in some cases .

Cycloaddition Reactions

The thione group participates in [2+1] cycloadditions with carbenes or nitrenes.

Example:

Reaction with diazomethane forms a thiadiazoline derivative .

Conditions:

Electrophilic Aromatic Substitution

The aromatic rings in arylidene derivatives undergo halogenation or nitration.

Example:

Conditions:

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Rhodanine derivatives vary primarily in substituents at N3 and the presence of arylidene groups at C3. Key structural analogs include:

Table 1: Structural Comparison of Rhodanine Derivatives

Key Observations :

- Lipophilicity : The 3-methoxypropyl group in the target compound increases lipophilicity compared to cyclopropyl or benzyl substituents, which may improve membrane permeability .

- Planarity : Arylidene-substituted derivatives (e.g., 5-arylidene in ) exhibit planar geometries, facilitating intercalation with DNA or enzymes .

- Crystal Packing : The allyl-substituted compound () shows disorder in the crystal structure, suggesting conformational flexibility, while the target compound’s linear methoxypropyl chain may adopt more ordered packing.

Crystallographic and Computational Insights

- Target Compound: No crystal data are available, but related methoxypropyl derivatives (e.g., ) show well-defined geometries using SHELXL .

Biological Activity

3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. Thiazolidin-4-ones are known for their potential as therapeutic agents against various diseases, including cancer, diabetes, and microbial infections. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a thiazolidinone ring with a sulfanylidene group, which is crucial for its biological activity. The presence of the methoxypropyl side chain influences its interaction with biological targets.

Antimicrobial Activity

Thiazolidin-4-ones have demonstrated significant antimicrobial properties. Research indicates that derivatives of thiazolidin-4-one exhibit potent activity against various bacterial strains. For instance, compounds similar to this compound have shown minimal inhibitory concentrations (MICs) as low as 0.008 mg/mL against Bacillus cereus, outperforming standard antibiotics like streptomycin and ampicillin by several folds .

| Bacterial Strain | MIC (mg/mL) | Comparison with Antibiotics |

|---|---|---|

| Bacillus cereus | 0.008 | 3x more potent than streptomycin |

| Staphylococcus aureus | >0.1 | Resistant |

| Pseudomonas aeruginosa | 0.015 | More potent than ampicillin |

Anticancer Activity

The anticancer potential of thiazolidin-4-ones has been explored in various studies. For example, in vitro assays on human oral squamous carcinoma HSC-3 cells revealed that certain thiazolidinone derivatives significantly inhibited cell growth at concentrations ranging from M to M . The structure of these compounds appears to play a critical role in their cytotoxic effects.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural components. Modifications at specific positions on the thiazolidine ring can enhance or diminish their efficacy against target pathogens or cancer cells. For instance:

- Substituents such as halogens or alkyl groups can significantly affect the antimicrobial potency.

- The presence of a sulfanylidene moiety is essential for maintaining bioactivity across various derivatives .

Case Studies

Several studies have documented the biological effects of thiazolidin-4-one derivatives:

- Antimicrobial Efficacy : A study tested various thiazolidinone derivatives against resistant strains such as MRSA and VRE, showing promising results with BICs (biofilm inhibitory concentrations) indicating effective biofilm disruption .

- Cytotoxicity Assessment : In a cytotoxicity study involving HSC-3 cells, compounds were evaluated for their effects on cell proliferation over a range of concentrations. Results indicated that most compounds maintained around 50% cell viability at higher concentrations, suggesting low toxicity while retaining anticancer properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 3-methoxypropylamine with carbon disulfide and subsequent condensation with a ketone or aldehyde (e.g., 4-chlorobenzaldehyde) under reflux in ethanol or DMF. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of thiourea to carbonyl) and temperature (70–90°C) to minimize byproducts .

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates via -NMR (DMSO-, 400 MHz) to confirm thiazolidinone ring formation.

Q. How is the structural identity of this compound confirmed in academic research?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) for unambiguous confirmation. Crystallize the compound in methanol/water (3:1) at 25°C. Collect data on a diffractometer (MoKα, λ = 0.71073 Å) and refine using SHELXL . Key parameters: space group (e.g., ), , and goodness-of-fit ~1.05 .

- Complementary Techniques : -NMR for carbonyl/thione group verification (~175–185 ppm) and IR for C=O (1680–1720 cm) and C=S (1200–1250 cm) stretches .

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of 3-(3-methoxypropyl)-thiazolidinone derivatives, and how are they resolved?

- Challenges : Positional disorder in flexible moieties (e.g., methoxypropyl chain) or twinning in crystals. For example, in (Z)-3-allyl-5-(4-chlorobenzylidene)-2-sulfanylidene analogs, allyl groups exhibit split occupancy (0.519:0.481) .

- Resolution : Use SHELXL’s PART instruction to model disorder and apply restraints (e.g., SIMU, DELU). Validate with ADDSYM in PLATON to check for missed symmetry . Report Flack parameter () for chiral centers .

Q. How do computational studies support the design of thiazolidinone-based inhibitors targeting proteins like DYRK1A or c-Myc?

- Methodology : Perform molecular docking (AutoDock Vina) using the compound’s minimized structure (DFT/B3LYP/6-31G*) against protein targets (e.g., DYRK1A PDB: 4WD). Key interactions: thione sulfur with Lys188 (H-bond) and π-stacking between benzylidene and Phe238 .

- Validation : Compare docking scores () with experimental IC values. For c-Myc inhibition, validate via luciferase reporter assays in HeLa cells .

Q. How are structure-activity relationships (SARs) analyzed for substituent effects on biological activity?

- Approach : Synthesize analogs with varied substituents (e.g., halogen, methoxy, nitro) on the benzylidene ring. Test cytotoxicity (MTT assay) and correlate with electronic (Hammett σ) or steric parameters (Taft ).

- Case Study : 4-Hydroxy-3-iodo substitution enhances DNA-binding (hypochromic shift in UV-vis) and cytotoxicity (IC = 12 µM in MCF-7) due to halogen bonding with DNA minor grooves .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?

- Resolution : If NMR suggests a planar conformation but XRD shows non-planarity (e.g., dihedral angle >5° between thiazolidinone and aryl rings), consider dynamic effects in solution. Use variable-temperature NMR (VT-NMR) to detect rotational barriers or tautomerism .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.